REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]([NH2:10])[CH2:7][CH2:8][CH2:9][C:2]1=2.Cl.[O-:12][C:13]#[N:14].[K+]>O>[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]([NH:10][C:13]([NH2:14])=[O:12])[CH2:7][CH2:8][CH2:9][C:2]1=2 |f:2.3|
|
Name
|
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C(CCC2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
potassium cyanate
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 20° C.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 60° C.
|
Type
|
WAIT
|
Details
|
kept at this temperature for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
WAIT
|
Details
|
After standing overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the product is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
to afford 21 grams, melting point 206° C. to 209° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
S1C2=C(C=C1)C(CCC2)NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |